Cas no 931-19-1 (2-Picoline N-oxide)

2-Picoline N-oxide structure
2-Picoline N-oxide structure
Nome del prodotto:2-Picoline N-oxide
Numero CAS:931-19-1
MF:C6H7NO
MW:109.125881433487
MDL:MFCD00006199
CID:40297
PubChem ID:87574622

2-Picoline N-oxide Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Picoline-N-oxide
    • 2-Picoline N-oxide
    • 2-Methylpyridine N-oxide
    • PicolineNoxide
    • 2-methylpyridine 1-oxide
    • 2-Methylpyridine-N-oxide
    • 2-Picoline,1-oxide
    • 2-picoline-oxide
    • 2-picolyl-N-oxide
    • a-Picoline 1-oxide
    • a-Picoline N-oxide
    • picoline N-oxide
    • Methylpyridine 1-oxide
    • alpha-Picoline N-oxide
    • Pyridine, 2-methyl-, 1-oxide
    • 2-Picoline, 1-oxide
    • picoline 1-oxide
    • 2-Picoline 1-oxide
    • 2-Methylpyridine-1-oxide
    • Picoline, 1-oxide
    • Picoline, 1-oxide (6CI,7CI)
    • .alpha.-Picoline N-oxide
    • Pyridine, methyl-, 1-oxide
    • G41PJ47D1I
    • 2-methylpyridin-1-ium-1-olate
    • alpha
    • 2-Picoline, 1-oxide (6CI, 8CI)
    • 2-Methyl-1-oxidopyridin-1-ium
    • NSC 18253
    • α-Picoline 1-oxide
    • α-Picoline N-oxide
    • SY019993
    • AC-907/25014127
    • 51279-53-9
    • W-100254
    • SCHEMBL342857
    • 931-19-1
    • AI3-24502
    • E70334
    • F0001-2244
    • InChI=1/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H
    • DB-356274
    • 91114-18-0
    • NS00039524
    • .alpha.-Picoline 1-oxide
    • J31.405F
    • 2-Methylpyridine N-oxide, >=96%
    • 2-Methyl-pyridine 1-oxide
    • pyridin-2-ylmethyl-n-oxide
    • 2-methyl pyridine N-oxide
    • AKOS000278199
    • CFZKDDTWZYUZKS-UHFFFAOYSA-N
    • Q27116520
    • 2-methyl-pyridine-N-oxide
    • CHEMBL3186013
    • 1-OXYLATO-2-METHYLPYRIDINIUM
    • STR07187
    • MFCD00006199
    • 2-picoline-1-oxide
    • CHEBI:35578
    • STL280361
    • NSC18253
    • NCGC00248644-01
    • EN300-7394809
    • P0418
    • UNII-G41PJ47D1I
    • alpha-Picoline 1-oxide
    • NSC-18253
    • DB-000168
    • EINECS 213-230-3
    • MDL: MFCD00006199
    • Inchi: 1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
    • Chiave InChI: CFZKDDTWZYUZKS-UHFFFAOYSA-N
    • Sorrisi: [O-][N+]1C(C)=CC=CC=1
    • BRN: 106916

Proprietà calcolate

  • Massa esatta: 109.052764g/mol
  • Carica superficiale: 0
  • XLogP3: 0.3
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta legami ruotabili: 0
  • Massa monoisotopica: 109.052764g/mol
  • Massa monoisotopica: 109.052764g/mol
  • Superficie polare topologica: 25.5Ų
  • Conta atomi pesanti: 8
  • Complessità: 74.9
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.1143 (rough estimate)
  • Punto di fusione: 41-45 °C (lit.)
  • Punto di ebollizione: 259-261 ºC
  • Punto di infiammabilità: Fahrenheit: 289,4 ° f< br / >Celsius: 143 ° C< br / >
  • Indice di rifrazione: 1.5444 (estimate)
  • Coefficiente di ripartizione dell'acqua: dissoluzione
  • PSA: 25.46000
  • LogP: 1.42350
  • Solubilità: dissolvere in acqua
  • Sensibilità: Hygroscopic

2-Picoline N-oxide Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305 + P351 + P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36-S24/25
  • CODICI DEL MARCHIO F FLUKA:3
  • Identificazione dei materiali pericolosi: Xi
  • TSCA:Yes
  • Condizioni di conservazione:Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili. Evitare l'umidità.
  • Frasi di rischio:R36/37/38

2-Picoline N-oxide Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-Picoline N-oxide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PK625-100g
2-Picoline N-oxide
931-19-1 98%
100g
¥294.0 2022-06-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0418-25G
2-Methylpyridine N-Oxide
931-19-1 >99.0%(GC)
25g
¥340.00 2024-04-15
Chemenu
CM120745-100g
2-Picoline N-oxide
931-19-1 99%
100g
$62 2024-07-19
abcr
AB177890-500 g
2-Picoline N-oxide; 98%
931-19-1
500g
€256.00 2022-03-25
eNovation Chemicals LLC
D379284-10kg
2-Picoline-N-oxide
931-19-1 97%
10kg
$3620 2024-05-24
Enamine
EN300-7394809-0.1g
2-methylpyridin-1-ium-1-olate
931-19-1 95%
0.1g
$19.0 2023-05-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PK625-500g
2-Picoline N-oxide
931-19-1 98%
500g
¥1369.0 2023-09-02
Life Chemicals
F0001-2244-0.25g
2-Picoline N-oxide
931-19-1 95%+
0.25g
$18.0 2023-09-07
Enamine
EN300-7394809-50.0g
2-methylpyridin-1-ium-1-olate
931-19-1 95%
50g
$50.0 2023-05-03
eNovation Chemicals LLC
D379284-250g
2-Picoline-N-oxide
931-19-1 97%
250g
$310 2024-05-24

2-Picoline N-oxide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Tetraethoxysilane ,  Iron oxide (Fe3O4) ,  Poly(vinyl alcohol) ;  30 min, 95 °C
Riferimento
Hibiscus sabdariffa extract/poly (vinyl alcohol) modified magnetite as a magnetically recyclable nanocatalyst for the selective oxidation of amines
Haghighi, Pegah; Ziyadi, Hakimeh; Hekmati, Malak; Habibnejad, Navid; Iranfar, Sheyda, Results in Chemistry, 2022, 4,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Maleic anhydride-1-octadecene alternating copolymer Solvents: Water ;  7 h, 90 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives
Gajeles, Ghellyn; Kim, Se Mi; Yoo, Jong-Cheol; Lee, Kyung-Koo; Lee, Sang Hee, RSC Advances, 2020, 10(15), 9165-9171

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Riferimento
Continuous Flow Microreactor Promoted the Catalytic N -Oxidation Reaction of Pyridine Derivatives
Chen, Siyuan; Yang, Shanxiu; Wang, Hao; Niu, Yanning; Zhang, Zhang; et al, Synthesis, 2022, 54(18), 3999-4004

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Methyltrioxorhenium Solvents: Acetonitrile ;  3 h, reflux
Riferimento
Methyltrioxorhenium catalyzed aerobic oxidation of organonitrogen compounds
Sharma, Vishal B.; Jain, Suman L.; Sain, Bir, Tetrahedron Letters, 2003, 44(16), 3235-3237

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide ,  Phosphorus(2+), μ-oxohexaphenyldi-, 1,1,1-trifluoromethanesulfonate (1:2) Solvents: Ethanol ;  15 min, rt
1.2 60 min, rt
Riferimento
A mild and efficient H2O2 oxygenation of N-heteroaromatic compounds to the amine N-oxides and KI deoxygenation back to the tertiary amine with hexaphenyloxodiphosphonium triflate
Khodaei, Mohammad Mehdi; Alizadeh, Abdolhamid; Hezarkhani, Hadis Afshar, Journal of the Iranian Chemical Society, 2018, 15(8), 1843-1849

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Oxygen Solvents: Water
Riferimento
Synthesis of Heterocyclic Nitrogen Derivatives
Wacht, Elisabeth, 1993, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  11 h, 70 °C; cooled
1.2 Reagents: Sodium carbonate Solvents: Chloroform ,  Water
Riferimento
Method for synthesizing 2-pyridinecarboxaldehyde oxime from 2-methylpyridine
, China, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  overnight, 85 °C; 85 °C → rt
1.2 Catalysts: Palladium
Riferimento
Preparation of substituted piperazine derivatives as CCR1 receptor antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Phthalic anhydride ,  Carbamide peroxide Solvents: Dichloromethane
Riferimento
Method of manufacturing pyridine N-oxides
, Poland, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Urea ,  Carbamide peroxide ,  Hydrogen peroxide Solvents: Dichloromethane
Riferimento
An excellent method for the mild and safe oxidation of N-heteroaromatic compounds and tertiary amines
Kaczmarek, Lukasz; Balicki, Roman; Nantka-Namirski, Pawel, Chemische Berichte, 1992, 125(8), 1965-6

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Tungstic acid (H2WO4) ;  10 min, 60 °C
1.2 Reagents: Hydrogen peroxide ;  24 h, 60 °C
Riferimento
Preparation of pyridine N-oxides without the use of strong acids or organic solvents
, Japan, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Acetonitrile ,  Hydrogen peroxide Catalysts: 2,2,2-Trifluoro-1-phenylethanone Solvents: tert-Butanol ,  Water ;  18 h, pH 11, rt
Riferimento
2,2,2-Trifluoroacetophenone as an Organocatalyst for the Oxidation of Tertiary Amines and Azines to N-Oxides
Limnios, Dimitris; Kokotos, Christoforos G., Chemistry - A European Journal, 2014, 20(2), 559-563

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ;  1 h, 90 °C
Riferimento
Oxidation of Alcohols and Pyridines by a Water-Soluble Polyoxometalate with Hydrogen Peroxide
Zhang, Zhenxin; Zhu, Qianqian; Ding, Yong, Synthetic Communications, 2013, 43(9), 1211-1218

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  22 h, 75 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10
Riferimento
Synthesis of 6-alkyl-2-pyridinecarboxaldehyde derivatives and their Schiff bases
Qiu, Chuan-jiang; Gao, Yu; Zhang, Yue-cheng; Zhang, Yi-ning; Zhao, Ji-quan, Hecheng Huaxue, 2009, 17(4), 410-415

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid (supported on activated carbon) Solvents: Water ;  5 h, 70 °C
Riferimento
Oxidation synthesis method of methylpyridine N-oxide
, China, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Hexadecyltrimethylammonium bromide ,  Sulfuric acid ,  Sodium silicate nonahydrate Solvents: Water ;  pH 8.5
1.2 Reagents: Ammonium hydroxide Catalysts: Titanium chloride (TiCl3) ,  Sodium stannate (Na2SnO3) Solvents: Water ;  pH 9 - 9.5
1.3 Catalysts: Sodium tungstate dihydrate Solvents: Water ;  2 h, rt; 24 h, 120 °C
1.4 Reagents: Hydrogen peroxide Solvents: Water ;  50 °C; 7 h, 50 °C
Riferimento
A process for preparing methylpyridine N-oxide
, China, , ,

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Isopropyl acetate ,  Water ;  45 - 50 min, 10 - 15 °C; 1 h, 10 - 15 °C; 4 h, 30 - 35 °C
1.2 Reagents: Sodium sulfite ;  15 min, 30 - 35 °C; 35 °C → 15 °C
1.3 Reagents: Ammonia ;  pH 8 - 9, 10 - 15 °C
Riferimento
Recovery of meta-chlorobenzoic acid as ammonium salt in the process for the preparation of N-oxide of heterocycles by oxidation with meta-chloroperoxybenzoic acid
, India, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Isopropyl acetate ;  45 - 50 min, 10 - 15 °C; 1 h, 10 - 15 °C; 4 h, 30 - 35 °C
1.2 Reagents: Sodium sulfite ;  15 min, 30 - 35 °C
1.3 Reagents: Ammonia ;  35 °C → 10 °C; pH 8 - 9, 10 - 15 °C
Riferimento
The m-CPBA-NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides
Palav, Amey; Misal, Balu; Ernolla, Anilkumar; Parab, Vinod; Waske, Prashant; et al, Organic Process Research & Development, 2019, 23(2), 244-251

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Tris(hydroxymethyl)aminomethane (LDH bonded, K11[La(PW11O39)2] intercalated with) ,  Lanthanate(11-), bis[eicosa-μ-oxoundecaoxo[μ11-[phosphato(3-)-κO:κO:κO:κO′:κO′:κ… (tris(hydroxymethyl)aminomethane-layered double hydroxide intercalated with) Solvents: Water ;  6 h, 25 °C
Riferimento
Facile Immobilization of a Lewis Acid Polyoxometalate onto Layered Double Hydroxides for Highly Efficient N-Oxidation of Pyridine-Based Derivatives and Denitrogenation
Liu, Kai; Yao, Zhixiao; Miras, Haralampos N.; Song, Yu-Fei, ChemCatChem, 2015, 7(23), 3903-3910

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Carbamide peroxide ,  Potassium carbonate Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Trifluoroacetic anhydride ;  < 12 °C; < 12 °C → rt
1.3 rt; overnight, 50 °C
Riferimento
A safe, convenient and efficient method for the preparation of heterocyclic N-oxides using urea·hydrogen peroxide
Rong, Dawen; Phillips, Victoria A.; Rubio, Ramon Sanchez; Castro, M. Angeles; Wheelhouse, Richard T., Tetrahedron Letters, 2008, 49(48), 6933-6935

2-Picoline N-oxide Raw materials

2-Picoline N-oxide Preparation Products

2-Picoline N-oxide Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:931-19-1)2-Picoline N-oxide
A23894
Purezza:99%
Quantità:500g
Prezzo ($):251.0